2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a facile in situ Dimroth-like rearrangement . Another method involves the alkylation of potassium 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with halogenocarboxylic acids and its esters .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound’s ability to form hydrogen bonds and its high dipole moments enable it to interact with enzymes and receptors, leading to its biological activities . For instance, its antimicrobial activity is linked to its interaction with bacterial cell membranes, disrupting their integrity .
Comparison with Similar Compounds
Similar Compounds
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline: Shares a similar core structure but differs in the substituent groups.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds have a different triazole ring fusion but exhibit similar biological activities.
Uniqueness
2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substituent groups, which enhance its biological activities and make it a versatile compound for various applications. Its unique structure allows for diverse chemical modifications, leading to the synthesis of novel derivatives with potentially improved properties.
Properties
Molecular Formula |
C18H16N4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4S/c1-12-7-9-14(10-8-12)11-23-18-20-16-6-4-3-5-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3 |
InChI Key |
WNABSRUEZBQSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Origin of Product |
United States |
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